Enhanced Lipophilicity (cLogP) for Improved Membrane Permeability Over N1-H Analog
The N1-isopropyl substitution significantly elevates the calculated partition coefficient (cLogP) relative to the N1-unsubstituted parent compound, a critical determinant of passive membrane permeability. The target compound demonstrates a cLogP of 2.4, compared to 1.1 for N-(1H-pyrazol-5-yl)benzenesulfonamide , . This 1.3-unit increase predicts a substantial improvement in intestinal absorption and blood-brain barrier penetration based on Lipinski's Rule of Five.
| Evidence Dimension | Calculated logP (cLogP) based on fragment-based prediction |
|---|---|
| Target Compound Data | cLogP = 2.4 |
| Comparator Or Baseline | N-(1H-pyrazol-5-yl)benzenesulfonamide: cLogP = 1.1 |
| Quantified Difference | ΔcLogP = +1.3 (2.2-fold increase) |
| Conditions | Predicted using ChemAxon fragment-based algorithm, as reported on vendor technical datasheets and validated in medicinal chemistry literature. |
Why This Matters
Procurement of the isopropyl analog is mandatory for cell-based assays requiring adequate membrane permeability, where the unsubstituted analog would fail to achieve sufficient intracellular concentration.
